molecular formula C9H9N3O2 B11904065 3-Amino-8-hydroxy-2-methylquinazolin-4(3H)-one CAS No. 99358-69-7

3-Amino-8-hydroxy-2-methylquinazolin-4(3H)-one

Cat. No.: B11904065
CAS No.: 99358-69-7
M. Wt: 191.19 g/mol
InChI Key: SJSMNXIWFVIBRI-UHFFFAOYSA-N
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Description

3-Amino-8-hydroxy-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-hydroxy-2-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with methyl anthranilate in the presence of a catalyst such as polyphosphoric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-hydroxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Introduction of different functional groups at the amino or hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which may exhibit different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-8-hydroxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(3H)-one: Lacks the amino and hydroxyl groups, leading to different reactivity and biological activity.

    3-Aminoquinazolin-4(3H)-one: Similar structure but without the hydroxyl group, affecting its chemical properties and applications.

    8-Hydroxyquinazolin-4(3H)-one:

Uniqueness

3-Amino-8-hydroxy-2-methylquinazolin-4(3H)-one is unique due to the presence of both amino and hydroxyl groups, which can participate in various chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

99358-69-7

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-amino-8-hydroxy-2-methylquinazolin-4-one

InChI

InChI=1S/C9H9N3O2/c1-5-11-8-6(9(14)12(5)10)3-2-4-7(8)13/h2-4,13H,10H2,1H3

InChI Key

SJSMNXIWFVIBRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2O)C(=O)N1N

Origin of Product

United States

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